molecular formula C14H13F3N4O B2669637 4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine CAS No. 338418-23-8

4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine

Cat. No.: B2669637
CAS No.: 338418-23-8
M. Wt: 310.28
InChI Key: YZIAWOBPPARMOZ-UHFFFAOYSA-N
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Description

4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine is a chemical compound offered for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. The core structure of this compound incorporates a morpholine ring, a feature common in medicinal chemistry. The morpholine group is valued in drug discovery for its ability to fine-tune key physicochemical properties of a molecule, which can enhance solubility and improve permeability through biological membranes like the blood-brain barrier . The presence of a trifluoromethyl group attached to the pyrimidine ring is a common strategy in agrochemical and pharmaceutical research to influence the molecule's metabolic stability, lipophilicity, and binding affinity. Researchers investigating kinase inhibitors may find the pyrimidine core of this compound to be of particular interest, as this heterocycle is a frequent component of scaffolds designed to target kinase enzymes . Handling should be conducted by qualified professionals in a controlled laboratory setting, with personal protective equipment (PPE) worn at all times. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-[2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c15-14(16,17)11-9-12(21-5-7-22-8-6-21)20-13(19-11)10-3-1-2-4-18-10/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIAWOBPPARMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine typically involves multi-step organic reactions

    Synthesis of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of Pyridinyl and Trifluoromethyl Groups: The pyridinyl group can be introduced via a nucleophilic substitution reaction, while the trifluoromethyl group can be added using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution with sodium hydride in DMF or electrophilic substitution with bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that compounds with similar structures to 4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine exhibit promising antiviral properties. For instance, derivatives of pyridine and pyrimidine have been shown to inhibit viral replication through various mechanisms. A study highlighted that modifications at specific positions on the pyrimidine ring significantly enhance the activity against viruses, suggesting that this compound could be tailored for improved efficacy against viral pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that pyridine-containing compounds can effectively inhibit cancer cell proliferation. For example, a series of pyridine derivatives were tested against multiple cancer cell lines, showing IC50 values indicating significant cytotoxicity. The incorporation of trifluoromethyl groups has been associated with enhanced potency, making this compound a candidate for further development as an anticancer agent .

Agricultural Chemistry Applications

Herbicidal Activity

This compound has been identified as a potential herbicide. Its structural features allow it to interact with plant growth regulators, inhibiting specific pathways essential for plant development. Studies have shown that similar compounds exhibit herbicidal activity by targeting the photosynthesis process or disrupting hormonal balance in plants. This suggests that this compound could be developed into a novel herbicide with selective action against weeds .

Case Study 1: Antiviral Activity

A recent study evaluated various pyridine derivatives for their effectiveness against the Dengue virus. The results indicated that modifications similar to those found in this compound increased the inhibitory activity significantly, showcasing an EC50 value of approximately 7.2 μM, which is competitive with existing antiviral agents .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized a series of morpholine derivatives and tested them against breast cancer cell lines. One derivative exhibited an IC50 value of 0.7 μM, indicating potent inhibitory effects compared to standard treatments like 5-fluorouracil . This underscores the potential of morpholine-based compounds in cancer therapy.

Comparative Data Table

Compound Activity Type IC50/EC50 Value Target
This compoundAntiviral~7.2 μMDengue Virus
Morpholine Derivative AAnticancer0.7 μMBreast Cancer
Pyridine Derivative BHerbicidalN/AWeeds

Mechanism of Action

The mechanism of action of 4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridinyl and pyrimidinyl groups can form hydrogen bonds and π-π interactions with the active sites of proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Table 1. Substituent Profiles and Key Features

Compound Name/ID Position 2 Substituent Position 6 Substituent Position 4 Substituent Key Applications/Features Reference
Target Compound 2-Pyridinyl Trifluoromethyl (CF₃) Morpholine Hypothetical: Combines solubility (morpholine) and lipophilicity (CF₃).
Compound 80 () 2-(2-Fluoropyridin-4-yl) Pyridin-3-yl Piperidinyl-morpholine Antimalarial; Suzuki coupling synthesis. High efficacy against Plasmodium.
Compound 75 () 4,4-Difluoropiperidin-1-yl Pyridin-3-yl Piperidinyl-morpholine Antimalarial; Improved metabolic stability due to difluoropiperidine.
4-[2-(Methylsulfanyl)-… () Methylsulfanyl (SMe) Trifluoromethyl (CF₃) Morpholine Research chemical; Commercial availability (CAS 339019-56-6).
4-[(4-Fluorophenyl)sulfonyl… () 2-Pyridinyl [(4-Fluorophenyl)thio]methyl Morpholine Sulfur-containing analog; Potential kinase inhibition.
4-[6-[(Phenylsulfanyl)… () Phenylsulfanylmethyl 4-Pyridinyl Morpholine Intermediate for bioconjugation; High predicted boiling point (521.8°C).

Biological Activity

4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a morpholine ring and a trifluoromethyl-substituted pyrimidine moiety. The biological activity of this compound has been explored in various studies, particularly in the context of its inhibitory effects on specific enzymes and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H13F3N4OC_{14}H_{13}F_3N_4O with a molecular weight of 314.27 g/mol. The compound features a pyrimidine ring substituted with a trifluoromethyl group and a pyridine moiety, which are critical for its biological activity.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that plays a significant role in glucose metabolism and is a target for the treatment of type 2 diabetes mellitus. Studies have shown that compounds similar to this compound exhibit potent DPP-4 inhibitory activity, which contributes to increased levels of incretin hormones that enhance insulin secretion and reduce blood glucose levels.

CompoundDPP-4 Inhibition IC50 (µM)
This compoundTBD
Sitagliptin0.5
Saxagliptin0.3

Anti-Inflammatory Properties

Research has indicated that this compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly in relation to its ability to inhibit specific kinases involved in cancer progression. For instance, docking studies revealed that the compound could effectively bind to the active site of certain kinases, leading to reduced cell proliferation in cancer models.

Case Studies and Research Findings

  • DPP-4 Inhibition Study : A comparative study involving various pyrimidine derivatives highlighted the superior DPP-4 inhibitory activity of compounds structurally related to this compound. The study reported IC50 values significantly lower than those of existing DPP-4 inhibitors like sitagliptin and saxagliptin, indicating promising therapeutic potential .
  • Anti-Inflammatory Effects : Another study investigated the anti-inflammatory effects of this compound on LPS-stimulated macrophages. The results demonstrated a marked reduction in TNF-α levels with an IC50 value in the low micromolar range, showcasing its potential as an anti-inflammatory agent .
  • Anticancer Potential : A recent publication focused on the anticancer effects of various pyrimidine derivatives, including this compound. The compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for 4-[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine, and how can reaction conditions be optimized?

A common approach involves Mannich-type reactions between pyrimidine intermediates and morpholine. For example, a pyrimidine precursor (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine) can be refluxed with morpholine and formaldehyde in ethanol under controlled conditions to introduce the morpholine moiety . Optimization may include adjusting molar ratios (e.g., 1:1:2 for substrate:morpholine:formaldehyde), solvent choice (ethanol for polar aprotic conditions), and reaction duration (10–12 hours). Monitoring via TLC or HPLC ensures completion. Post-synthesis, crystallization from ethanol or aqueous mixtures improves purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., formaldehyde) .
  • Waste Management: Segregate halogenated/organic waste and dispose via certified hazardous waste services to avoid environmental contamination .
  • Emergency Protocols: Access to eyewash stations and emergency showers, with training on spill containment and first-aid measures .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Multimodal characterization is essential:

  • NMR Spectroscopy: 1^1H and 13^13C NMR can verify morpholine integration (e.g., δ ~3.5–4.0 ppm for morpholine protons) and pyridinyl/trifluoromethyl group positions .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) matching the theoretical mass (C14_{14}H12_{12}F3_3N4_4O, 323.09 g/mol).
  • X-ray Crystallography: Resolve dihedral angles between the pyrimidine core and substituents (e.g., pyridinyl vs. morpholine planes) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?

The trifluoromethyl (-CF3_3) group enhances:

  • Lipophilicity: Increases membrane permeability, critical for cellular uptake in biological assays .
  • Metabolic Stability: Resists oxidative degradation due to strong C-F bonds, prolonging half-life in pharmacokinetic studies .
  • Electron-Withdrawing Effects: Modulates the pyrimidine ring’s electron density, affecting binding affinity to targets like kinase enzymes . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals.

Q. What are the common challenges in achieving high yields during synthesis, and how can they be mitigated?

Challenges include:

  • Byproduct Formation: Competing reactions (e.g., over-alkylation) during morpholine coupling. Mitigation: Use stoichiometric controls (e.g., limiting formaldehyde) and low-temperature reflux .
  • Purification Difficulties: Co-elution of morpholine derivatives in column chromatography. Solution: Optimize mobile phases (e.g., hexane:ethyl acetate gradients) or employ preparative HPLC .
  • Moisture Sensitivity: Trifluoromethyl groups may hydrolyze under acidic conditions. Prevention: Conduct reactions under inert atmospheres (N2_2/Ar) with anhydrous solvents .

Q. How do molecular conformation and intermolecular interactions affect the compound’s crystallographic structure?

X-ray studies of analogous pyrimidine-morpholine derivatives reveal:

  • Dihedral Angles: The pyridinyl and morpholine substituents often form angles of ~12–15° with the pyrimidine core, influencing π-π stacking in crystal lattices .
  • Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize planar conformations, while weak C–H⋯O/F interactions dictate packing motifs (e.g., layered vs. helical arrangements) .
  • Trifluoromethyl Effects: The -CF3_3 group’s steric bulk can disrupt symmetry, leading to polymorphic forms with distinct melting points and solubility profiles .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

  • Yield Variability: Differences in reflux duration or catalyst use (e.g., HCl vs. NaOH) may alter yields. Standardize protocols using controlled variables (e.g., temperature probes) .
  • Spectroscopic Mismatches: Compare NMR chemical shifts across solvents (e.g., DMSO-d6_6 vs. CDCl3_3) and validate with computational predictions (e.g., ChemDraw simulations) .

Methodological Recommendations

  • Synthetic Reproducibility: Document reaction parameters (e.g., ramp rates, stirring speeds) in detail.
  • Data Validation: Cross-reference NMR/HRMS results with open-access databases (e.g., NIST Chemistry WebBook) .
  • Safety Compliance: Adhere to institutional protocols for hazardous waste and PPE, referencing OSHA guidelines .

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